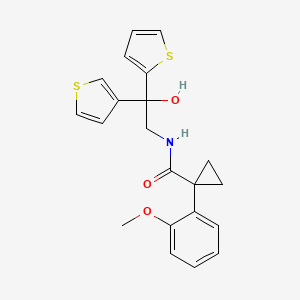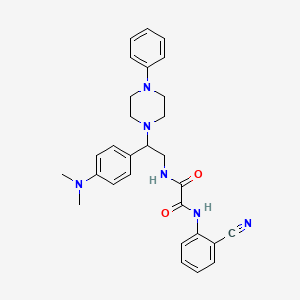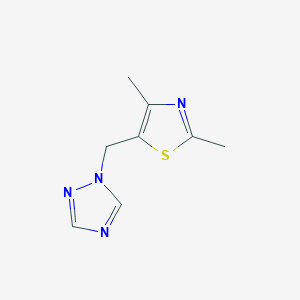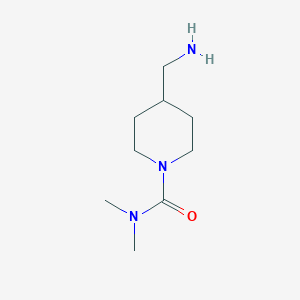![molecular formula C17H20ClN3O B2560135 2-(2-Chlorophenyl)-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]ethanone CAS No. 2320378-95-6](/img/structure/B2560135.png)
2-(2-Chlorophenyl)-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorophenyl)-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]ethanone, commonly referred to as CHP or AB-CHMINACA, is a synthetic cannabinoid that has gained popularity in the research community due to its unique chemical structure and potential therapeutic applications.
Mechanism of Action
CHP acts as a potent agonist at the cannabinoid receptor CB1, which is primarily found in the central nervous system. It also has some affinity for the CB2 receptor, which is primarily found in the immune system. The activation of these receptors leads to a cascade of intracellular signaling events that ultimately result in the biochemical and physiological effects of CHP.
Biochemical and Physiological Effects:
CHP has been found to have a variety of biochemical and physiological effects, including analgesia, anti-inflammatory effects, and neuroprotection. It has also been shown to modulate the release of neurotransmitters such as dopamine and serotonin, which may contribute to its therapeutic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CHP in lab experiments is its potent and selective activity at the CB1 receptor, which allows for the study of the cannabinoid system in a controlled manner. However, one limitation of using CHP is its potential for abuse and dependence, which must be taken into consideration when designing experiments.
Future Directions
There are several future directions for research involving CHP, including the investigation of its potential therapeutic applications in the treatment of various conditions such as chronic pain, multiple sclerosis, and Alzheimer's disease. Additionally, further studies are needed to fully understand the biochemical and physiological effects of CHP and its mechanism of action. Finally, the development of novel synthetic cannabinoids based on the structure of CHP may lead to the discovery of new therapeutic agents with improved efficacy and safety profiles.
Synthesis Methods
The synthesis of CHP involves a multi-step process that includes the reaction of 2-chlorobenzonitrile with 1-methyl-4-piperidone to form 2-(2-chlorophenyl)-1-(1-methylpiperidin-4-yl)acetonitrile. This intermediate is then reacted with 1-methyl-1H-pyrazole-4-carboxylic acid to form the final product, CHP.
Scientific Research Applications
CHP has been studied extensively in the research community due to its potential therapeutic applications. It has been found to have analgesic, anti-inflammatory, and neuroprotective effects, making it a promising candidate for the treatment of various conditions such as chronic pain, multiple sclerosis, and Alzheimer's disease.
properties
IUPAC Name |
2-(2-chlorophenyl)-1-[3-(1-methylpyrazol-4-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN3O/c1-20-11-15(10-19-20)14-6-4-8-21(12-14)17(22)9-13-5-2-3-7-16(13)18/h2-3,5,7,10-11,14H,4,6,8-9,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISVQEGDRYRMDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CCCN(C2)C(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-1-[3-(1-methyl-1H-pyrazol-4-yl)piperidin-1-yl]ethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-(phenylsulfonyl)propanamide hydrochloride](/img/structure/B2560055.png)


![[(E)-(7,7-dioxo-5,6-dihydrothieno[2,3-b]thiopyran-4-ylidene)amino] benzoate](/img/structure/B2560058.png)





![N-isopropyl-2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide hydrobromide](/img/structure/B2560070.png)
![N-(2,4-dimethylphenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2560072.png)
![3-fluoro-N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2560074.png)